(E)-1|A,25-Dihydroxyprevitamin D3

Vitamin D Receptor Nuclear Receptor Binding Conformational Selectivity

Researchers isolating nongenomic vitamin D responses face unavoidable genomic pathway contamination when using calcitriol, which equilibrates between 6-s-trans (genomic) and 6-s-cis (nongenomic) conformers. (E)-1α,25-Dihydroxyprevitamin D3 provides the definitive solution: • Exclusive 6-s-cis conformer - full nongenomic agonism with <5% of calcitriol's genomic transcriptional activity, enabling clean pathway dissection. • Essential impurity reference standard for calcitriol API purity analysis with well-characterized chromatographic behavior and distinct UV profile. • Supplied with comprehensive Certificate of Analysis; stored at -86°C under inert atmosphere to ensure reference standard integrity. Suitable for ANDA filing, method validation, and forced degradation studies.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
Cat. No. B12402340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1|A,25-Dihydroxyprevitamin D3
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C
InChIInChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10+/t18-,22-,23-,24+,25+,27-/m1/s1
InChIKeyDOIZGAFWGREMOD-TUQZFXKMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1α,25-Dihydroxyprevitamin D3: Chemical Identity, Pharmacological Class, and Procurement-Relevant Characteristics


(E)-1α,25-Dihydroxyprevitamin D3 (CAS 57102-09-7) is the previtamin D conformer of the secosteroid hormone 1α,25-dihydroxyvitamin D3 (calcitriol), existing in a reversible thermal equilibrium with the active vitamin form via a [1,7]-sigmatropic hydrogen shift. [1] As a 6-s-cis locked analogue, it serves as a critical conformational probe for dissecting genomic (VDR-mediated) versus nongenomic (membrane-initiated) signalling pathways of vitamin D. [2] The compound is classified as a vitamin D3 analogue and is primarily utilized as a reference standard for impurity profiling of calcitriol pharmaceutical preparations, as well as a research tool for studying vitamin D receptor biology.

Why Calcitriol Cannot Substitute for (E)-1α,25-Dihydroxyprevitamin D3 in Pathway-Selective Vitamin D Research


The natural hormone 1α,25-dihydroxyvitamin D3 (calcitriol) exists in solution as an equilibrating mixture of 6-s-trans (extended) and 6-s-cis (steroid-like) conformers, with the previtamin form representing approximately 5–10% of the equilibrium population at 37 °C. [1] This conformational flexibility means that calcitriol invariably activates both genomic (VDRnuc-mediated) and nongenomic (membrane receptor-mediated) pathways simultaneously, confounding experiments that require pathway-specific interrogation. [2] The pure previtamin form, by contrast, adopts exclusively the 6-s-cis conformation, which is selectively competent for nongenomic signalling while being largely incapable of activating genomic transcriptional responses. [3] Therefore, any investigator attempting to use calcitriol as a substitute for (E)-1α,25-dihydroxyprevitamin D3 in studies designed to isolate nongenomic vitamin D effects will encounter unavoidable genomic pathway contamination, rendering experimental conclusions ambiguous. [2]

Head-to-Head Quantitative Differentiation of (E)-1α,25-Dihydroxyprevitamin D3 Against Its Closest Structural and Functional Comparators


VDR Binding Affinity: Previtamin Form Exhibits ≤4% of Calcitriol's Nuclear Receptor Affinity

The previtamin D form of 1α,25-(OH)2D3 shows dramatically reduced binding affinity for the nuclear vitamin D receptor (VDR) compared with the natural hormone calcitriol. Using the 19-nor-locked previtamin analogue to prevent thermal isomerization back to the vitamin form, the VDR affinity of 1α,25-(OH)2-19-nor-previtamin D3 was only 1% of that of 1α,25-(OH)2D3 in the chick intestinal receptor assay. [1] Similarly, 1,25-(OH)2-pentadeuterio-previtamin D3 bound to the chick intestinal nuclear receptor at only 10% and to the pig intestinal nuclear receptor at only 4% relative to calcitriol. [2] The 19-nor-locked vitamin form (19-nor-D3), by contrast, retained 30% of calcitriol's VDR affinity, demonstrating that C19 deletion alone does not ablate receptor binding—it is specifically the previtamin conformation that impairs VDR interaction. [1]

Vitamin D Receptor Nuclear Receptor Binding Conformational Selectivity

Nongenomic Pathway Activation: Previtamin Form Is Equipotent to Calcitriol for Rapid Responses While Being Inactive for Genomic Responses

In two independent nongenomic assay systems, 1,25-(OH)2-pentadeuterio-previtamin D3 (a kinetically stabilized previtamin analogue) demonstrated equipotent activity to calcitriol while being profoundly deficient in genomic responses. In the perfused chick intestine transcaltachia assay (rapid intestinal Ca²⁺ absorption), the previtamin analogue was equivalently active to 1,25-(OH)2D3. [1] Similarly, in ⁴⁵Ca²⁺ uptake through voltage-gated Ca²⁺ channels in ROS 17/2.8 osteosarcoma cells, the previtamin matched calcitriol's potency. [1] In striking contrast, the same previtamin analogue showed <5% of calcitriol's activity in genomic endpoints: induction of plasma osteocalcin (<5%), inhibition of HL-60 cell differentiation (<5%), inhibition of MG-63 cell proliferation (<2%), and induction of osteocalcin in MG-63 cells (<2%). [1] This functional dissociation was corroborated by the 1997 Norman study showing that 6-s-cis locked analogues (including previtamin D3) were potent agonists of rapid response pathways with activity equivalent to calcitriol, whereas 6-s-trans locked analogues were inactive in nongenomic assays. [2]

Nongenomic Signalling Transcaltachia Calcium Influx Signal Transduction

In Vitro Cell Differentiation and Antiproliferation: Previtamin Form Shows ≤2% Activity Relative to the Locked Vitamin Form

The 19-nor-previtamin D3 analogue (locked in the previtamin conformation by deletion of C19) exhibited only 2% of the activity of 1α,25-(OH)2D3 in both HL-60 promyeloid leukemia cell differentiation and MG-63 osteosarcoma cell osteocalcin secretion assays. [1] In contrast, the corresponding 19-nor-vitamin D3 analogue (locked in the vitamin conformation) was nearly identical to calcitriol in both assays. [1] Additional studies with 6-s-cis locked previtamin D3 analogues bearing A-ring modifications confirmed that all synthesized previtamin derivatives demonstrated low affinity for VDR and vitamin D-binding protein compared with 1α,25-dihydroxyvitamin D3, with the most potent analogue (1α,2β,25-trihydroxy-19-nor-pre-D3) still requiring higher EC₅₀ concentrations than calcitriol for MCF-7 breast cancer cell antiproliferation. [2] This consistent pattern across multiple cell lines and endpoints establishes that the previtamin conformation is intrinsically deficient in driving genomic-mediated cellular responses. [1]

HL-60 Differentiation MG-63 Osteocalcin Secretion MCF-7 Antiproliferation

In Vivo Calcemic Activity: Previtamin Form Is Completely Inactive in Vitamin D-Deficient Animal Models

In vitamin D-deficient chicks treated for 10 consecutive days, the 19-nor-previtamin D3 analogue showed no detectable calcemic activity, whereas the corresponding 19-nor-vitamin D3 analogue retained reduced but measurable calcemic effects (≤10% of calcitriol). [1] This complete abolition of in vivo calcemic response for the previtamin form contrasts sharply with the partial retention of activity by the locked vitamin form, directly demonstrating that the previtamin conformation precludes the genomic signalling required for classical vitamin D-mediated calcium mobilization and intestinal calcium absorption in whole animals. [1] This finding is consistent with the mechanistic model wherein calcemic effects are predominantly VDRnuc-mediated genomic responses. [2]

Calcemic Activity In Vivo Efficacy Bone Mineral Biology

Thermal Isomerization Kinetics: The Inherent Instability of the Previtamin Form Demands Stringent Handling Protocols Not Required for Calcitriol

Pure 1α,25-dihydroxyprevitamin D3 in solution rearranges to 1α,25-dihydroxyvitamin D3 with a half-life of 13.5 hours at 37 °C via a [1,7]-sigmatropic hydrogen shift, whereas the pentadeuterio derivative (1,25-(OH)2-d5-pre-D3) exhibits an extended half-life of 81 hours due to a primary deuterium kinetic isotope effect. [1] This thermal lability contrasts sharply with calcitriol, which is the thermodynamically stable product of this equilibrium and does not spontaneously revert. [2] Commercial suppliers specify storage conditions of -86 °C in amber vials under inert atmosphere, reflecting the compound's sensitivity to both temperature and light. The 19-nor modification, which prevents isomerization entirely by removing the C19 methylene group required for the [1,7]-sigmatropic shift, was specifically developed to enable biological evaluation of the pure previtamin form without thermal reversion confounding the results. [3]

Chemical Stability Isomerization Kinetics Storage Conditions

Vitamin D Binding Protein (DBP) Affinity: Previtamin Form Shows 6–7% Binding Relative to Calcitriol

The previtamin form exhibits profoundly reduced affinity for human vitamin D binding protein (hDBP), the primary plasma carrier for vitamin D metabolites. In competitive binding assays, 1α,25-(OH)2-19-nor-previtamin D3 bound to hDBP at only 6% of the affinity of 1α,25-(OH)2D3, while the locked vitamin counterpart (19-nor-D3) retained 20% of calcitriol's DBP binding. [1] Consistently, 1,25-(OH)2-pentadeuterio-previtamin D3 showed 7% DBP binding relative to calcitriol. [2] This ~15-fold reduction in carrier protein affinity has significant implications for the compound's pharmacokinetic behaviour, suggesting that the previtamin form would exhibit altered plasma half-life and tissue distribution compared with calcitriol, independent of receptor-mediated effects. [1]

Vitamin D Binding Protein Pharmacokinetics Plasma Transport

Validated Research and Industrial Application Scenarios for (E)-1α,25-Dihydroxyprevitamin D3 Procurement


Nongenomic Vitamin D Signalling Studies Requiring Clean Pathway Separation

Investigators studying rapid, membrane-initiated vitamin D responses (transcaltachia, Ca²⁺ influx, PKC activation) can employ (E)-1α,25-dihydroxyprevitamin D3 as a conformationally selective agonist that activates nongenomic pathways with potency equivalent to calcitriol while producing <5% of calcitriol's genomic transcriptional activity. [1] This application is directly supported by the Norman 1993 and 1997 studies demonstrating full nongenomic agonism with negligible VDR-mediated gene transcription. [1] The pentadeuterio derivative offers an additional practical advantage: its 81-hour isomerization half-life at 37 °C provides a sufficiently stable experimental window for most cell-based assays without the complication of thermal reversion to the genomically active vitamin form.

Calcitriol Impurity Reference Standard for Pharmaceutical Quality Control

As the primary thermal isomerization precursor of calcitriol, (E)-1α,25-dihydroxyprevitamin D3 is an essential impurity reference standard for pharmaceutical manufacturers and contract testing laboratories performing purity analysis of calcitriol active pharmaceutical ingredient (API) and finished dosage forms. [1] The compound's well-characterized chromatographic behaviour, distinct UV absorption profile, and defined thermal isomerization kinetics make it suitable as a system suitability marker in HPLC and LC-MS/MS methods for calcitriol impurity profiling. The specified storage conditions (−86 °C, amber vial, inert atmosphere) are critical for maintaining reference standard integrity and must be verified as part of supplier qualification.

Conformational Probe for Vitamin D Receptor Structure–Function Studies

The exclusive 6-s-cis conformation of the previtamin form makes it an invaluable tool for dissecting the structural determinants of VDR ligand recognition. [1] The dramatic difference in VDR binding affinity between the previtamin (1–4% of calcitriol) and the vitamin form (100%) provides a clear experimental readout for mutagenesis studies mapping receptor–ligand contact points that discriminate between 6-s-cis and 6-s-trans ligand geometries. This application is further supported by the Verlinden et al. 2003 study demonstrating that a modified previtamin analogue with trans-decalin CD-ring geometry can recover full VDR binding and genomic activity, establishing the importance of CD-ring topology in receptor activation. [2]

Negative Control for Genomic Vitamin D Bioassays

In experimental designs requiring a negative control that is structurally related to calcitriol but functionally inert in genomic assays, (E)-1α,25-dihydroxyprevitamin D3 serves as the optimal comparator. [1] The compound retains the full secosteroid skeleton and hydroxylation pattern of calcitriol but exhibits only 2% activity in HL-60 differentiation and MG-63 osteocalcin secretion, providing a stringent specificity control that rules out non-specific sterol effects. This application is particularly relevant for high-throughput screening campaigns aimed at identifying novel VDR ligands, where the previtamin form can be used to establish assay signal-to-background ratios and define the specificity window.

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